molecular formula C11H15N3O3 B13019065 1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid

1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13019065
M. Wt: 237.25 g/mol
InChI Key: HOYZBAGKVQUJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring fused with a dihydropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 1,4-dimethyl-6-oxo-1,6-dihydropyrimidine with pyrrolidine-3-carboxylic acid under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is a critical factor in industrial production, allowing for the consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives .

Scientific Research Applications

1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring with a dihydropyrimidine moiety. This structural feature provides the compound with distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(1,4-dimethyl-6-oxopyrimidin-2-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c1-7-5-9(15)13(2)11(12-7)14-4-3-8(6-14)10(16)17/h5,8H,3-4,6H2,1-2H3,(H,16,17)

InChI Key

HOYZBAGKVQUJNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCC(C2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.